molecular formula C8H11N3O B12231960 N-cyclopropyl-5-methoxypyrimidin-2-amine

N-cyclopropyl-5-methoxypyrimidin-2-amine

Cat. No.: B12231960
M. Wt: 165.19 g/mol
InChI Key: FJPLOXPTJOLVQN-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methoxypyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom at position 1 and a methoxy group at position 5 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-5-methoxypyrimidin-2-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-cyclopropyl-5-substituted pyrimidin-2-amine derivatives.

Scientific Research Applications

N-cyclopropyl-5-methoxypyrimidin-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

N-cyclopropyl-5-methoxypyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-cyclopropyl-5-methoxypyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c1-12-7-4-9-8(10-5-7)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11)

InChI Key

FJPLOXPTJOLVQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC2CC2

Origin of Product

United States

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